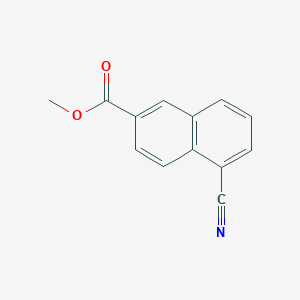

METHYL 5-CYANO-2-NAPHTHOATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyanonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c1-16-13(15)10-5-6-12-9(7-10)3-2-4-11(12)8-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWCNMSLTJKVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700973 | |

| Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91804-23-8 | |

| Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

METHYL 5-CYANO-2-NAPHTHOATE chemical properties

An In-Depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key organic intermediate. It is intended for researchers, chemists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's reactivity, synthetic utility, and safe handling, grounded in established chemical principles.

Molecular Identification and Core Properties

This compound is a bifunctional molecule featuring a naphthalene core substituted with a cyano group and a methyl ester group. This specific arrangement of functional groups makes it a valuable building block for constructing more complex polycyclic aromatic systems.

Caption: Chemical structure of this compound.

The compound's identity is defined by the following key parameters, which are crucial for database searches, regulatory compliance, and analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-cyanona-phthalene-2-carboxylate | N/A |

| CAS Number | 91804-23-8 | [1] |

| Molecular Formula | C₁₃H₉NO₂ | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| SMILES | O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 | [1] |

| MDL Number | MFCD08275022 | [1] |

Physicochemical and Spectroscopic Profile

Experimental data on the physical properties of this compound is not extensively published. However, its characteristics can be inferred from its structure and data on analogous compounds.

| Property | Value | Remarks |

| Appearance | Expected to be a white to off-white solid. | Based on similar naphthalene derivatives like Methyl 2-naphthoate.[2] |

| Melting Point | Not specified. | For comparison, Methyl 2-naphthoate melts at 71-74 °C.[2] |

| Boiling Point | Not specified. | N/A |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents (e.g., ethers, chloroform, DMF). | General property of nonpolar aromatic esters.[2] |

Spectroscopic Signatures

The structural features of this compound give rise to a predictable spectroscopic profile, essential for reaction monitoring and quality control.

-

¹H NMR: The proton spectrum will be dominated by signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the six protons on the naphthalene ring. The specific splitting patterns (doublets, triplets, or doublet of doublets) are dictated by their positions relative to each other and the electron-withdrawing substituents. A sharp singlet for the methyl ester protons (-OCH₃) is expected in the upfield region, likely around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two quaternary carbons of the ester (C=O, ~166 ppm) and the nitrile (C≡N, ~118 ppm). The ten carbons of the naphthalene ring will appear in the aromatic region (~125-135 ppm). The methyl carbon of the ester will be found significantly upfield (~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Another strong absorption around 1710-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester. Additional bands will be present for C-O stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (211.22). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is governed by its three primary components: the nitrile, the ester, and the aromatic ring.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to aminomethyl-substituted naphthalenes.

-

Ester Group: Susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt. It can undergo transesterification in the presence of other alcohols and a catalyst.

-

Naphthalene Ring: The electron-withdrawing nature of the cyano and ester groups deactivates the ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to specific positions based on the combined directing effects of the existing groups.

Proposed Synthetic Workflow

A logical and industrially relevant synthesis of this compound can be designed starting from a readily available naphthalene precursor. A common strategy for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction , which utilizes a diazonium salt intermediate.

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a conceptual illustration based on standard organic chemistry procedures.[3][4][5]

-

Esterification: 5-Amino-2-naphthoic acid is dissolved in excess methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material.[5] The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield Methyl 5-amino-2-naphthoate.

-

Diazotization: The resulting amino ester is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.[4] Effervescence (release of N₂ gas) is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The mixture is extracted with an appropriate organic solvent. The combined organic layers are washed to remove residual copper salts, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Applications in Research and Development

As a specialized organic intermediate, this compound is not typically an end-product but rather a critical precursor for high-value molecules. Its utility is analogous to related isomers used in various fields.[6]

-

Pharmaceutical Synthesis: The naphthalene scaffold is a privileged structure in medicinal chemistry. The cyano and ester groups serve as versatile handles for elaboration into a wide range of functional groups, enabling the synthesis of novel drug candidates.

-

Materials Science: It serves as a building block for creating novel dyes, fluorescent probes, and optical brighteners.[6] The extended π-system of the naphthalene core, when further functionalized, can be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[6]

-

Agrochemicals: Substituted naphthalenes are also investigated for potential use in the agrochemical industry.

Safety, Handling, and Storage

While specific toxicological data for this compound is not available, a cautious approach based on its chemical class is mandatory. Compounds containing cyano groups are potentially toxic, and aromatic esters can be irritants.[7]

| Hazard Class | Precautionary Statement | Basis |

| Eye Irritation | H319: Causes serious eye irritation. | Common for aromatic esters and nitriles.[7] |

| Skin Irritation | H315: Causes skin irritation. | Common for related compounds.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Potential hazard for fine powders or dusts.[7] |

| Acute Toxicity | Handle with care due to the cyano group. | General precaution for organic nitriles. |

Recommended Laboratory Practices

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Avoid generating dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

This guide provides a foundational understanding of this compound, highlighting its chemical properties and synthetic potential from the perspective of an application scientist. By understanding its structure, reactivity, and safety considerations, researchers can effectively and safely leverage this compound in their synthetic endeavors.

References

-

MySkinRecipes. Methyl 6-cyano-2-naphthoate. [Link]

-

PubChem - NIH. Methyl 2-naphthoate. [Link]

-

Chemsrc. Methyl 2-amino-5-cyano-3-methylbenzoate. [Link]

- Google Patents.

- Google Patents. Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid.

-

PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]

-

ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]

-

PubChem - NIH. Methyl 5-cyano-2-methylpentanoate. [Link]

Sources

- 1. 91804-23-8|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 6-cyano-2-naphthoate [myskinrecipes.com]

- 7. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE (CAS 91804-23-8)

A Core Intermediate for Advanced Drug Discovery and Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 5-cyano-2-naphthoate (CAS 91804-23-8), a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its emerging applications, particularly as a scaffold in the design of novel therapeutic agents. Detailed experimental protocols, data visualizations, and a thorough reference list are provided to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Introduction: The Strategic Importance of the Cyanonaphthalene Scaffold

The naphthalene framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a cyano group (-CN) and a methyl ester (-COOCH₃) at specific positions, as in this compound, creates a molecule with a unique electronic profile and versatile chemical handles for further elaboration.

Nitrile-containing molecules are of particular interest in drug discovery due to the cyano group's ability to act as a hydrogen bond acceptor, a bioisostere for hydroxyl or carboxyl groups, and its metabolic stability.[2] Naphthalene derivatives, more broadly, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] this compound, therefore, represents a strategically important building block for accessing novel chemical entities with therapeutic potential.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Structural Information

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 91804-23-8 | [5][6] |

| Molecular Formula | C₁₃H₉NO₂ | [5][6] |

| Molecular Weight | 211.22 g/mol | [5][6] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

| Purity | >98% (Commercially available) | [6] |

Spectroscopic Data Interpretation

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, theoretical 1H and 13C NMR chemical shifts can be predicted. Spectroscopic data can often be obtained upon request from commercial suppliers.[5]

-

1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, with distinct coupling patterns determined by their positions relative to the electron-withdrawing cyano and ester groups. A singlet corresponding to the methyl ester protons (-OCH₃) would be expected in the 3.9-4.1 ppm range.

-

13C NMR: The spectrum will display 13 distinct carbon signals. Key signals would include the nitrile carbon (δ ≈ 118-120 ppm), the ester carbonyl carbon (δ ≈ 165-170 ppm), the methyl ester carbon (δ ≈ 52-55 ppm), and a series of signals in the aromatic region (δ ≈ 110-140 ppm).[7][8] The quaternary carbons attached to the substituents would likely appear as weaker signals.[8]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (≈ 2220-2240 cm⁻¹), the C=O stretch of the ester (≈ 1710-1730 cm⁻¹), and C-O stretching (≈ 1250-1300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 211.22.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several modern organic chemistry methodologies. The most logical and industrially scalable routes involve the introduction of the cyano group onto a pre-functionalized naphthalene core. Two primary strategies are considered here: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.

Proposed Synthetic Route: Palladium-Catalyzed Cyanation

This is arguably the most efficient and versatile method for the synthesis of aryl nitriles from aryl halides.[9] The likely precursor for this synthesis is Methyl 5-bromo-2-naphthoate . The reaction involves the cross-coupling of this aryl bromide with a cyanide source, catalyzed by a palladium complex.

// Nodes start [label="Methyl 5-bromo-2-naphthoate", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Pd(0) Catalyst (e.g., Pd(OAc)₂)\nLigand (e.g., dppf)\nCyanide Source (e.g., Zn(CN)₂)\nSolvent (e.g., DMF)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification (Crystallization/\nChromatography)", shape=ellipse, fillcolor="#FFFFFF"]; final_product [label="Pure Product", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [label="Reaction Setup"]; reagents -> product [label="Heat (e.g., 80-120 °C)"]; product -> workup [label="Quenching"]; workup -> final_product [label="Isolation"]; } end_dot Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5]

-

Ligand: A bulky electron-rich phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is crucial. It stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) due to its lower toxicity and its ability to break up palladium-cyanide aggregates that can poison the catalyst.[2] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative.[5]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction at elevated temperatures.[10]

Mechanistic Cycle (Self-Validating System):

The catalytic cycle for this reaction is a well-established, self-validating system. Each step regenerates the species necessary for the next, ensuring catalytic turnover.

-

Oxidative Addition: The active Pd(0) complex reacts with Methyl 5-bromo-2-naphthoate to form a Pd(II) intermediate.

-

Transmetalation: The cyanide group is transferred from the zinc salt to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative, classic approach is the Sandmeyer reaction.[6][11][12] This method would start from Methyl 5-amino-2-naphthoate .

-

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[13]

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (as N₂ gas) with a cyanide nucleophile.[12]

While effective, the Sandmeyer reaction often requires careful temperature control and handling of potentially unstable diazonium intermediates.

Key Applications in Drug Discovery & Research

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Scaffold for Anticancer Agents

Many naphthalene-based compounds have been investigated for their anticancer properties.[4] The cyanonaphthalene core can be elaborated to produce inhibitors of various cellular processes implicated in cancer. For instance, derivatives of the naphthalene scaffold have been shown to target the Warburg effect, a metabolic hallmark of cancer, leading to selective cytotoxicity in cancer cells.[4] The ester and cyano groups on this compound provide orthogonal handles for chemical modification to explore structure-activity relationships (SAR).

// Nodes MCN [label="this compound\n(Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; ester_mod [label="Ester Hydrolysis/\nAmidation", shape=ellipse, fillcolor="#FFFFFF"]; cyano_mod [label="Nitrile Reduction/\nHeterocycle Formation", shape=ellipse, fillcolor="#FFFFFF"]; library [label="Diverse Chemical Library", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput\nBiological Screening", shape=invhouse, fillcolor="#FFFFFF"]; hit [label="Hit Compounds\n(e.g., Kinase Inhibitors, etc.)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR Studies)", shape=cds, fillcolor="#FFFFFF"]; candidate [label="Preclinical Candidate", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MCN -> ester_mod; MCN -> cyano_mod; ester_mod -> library; cyano_mod -> library; library -> screening; screening -> hit; hit -> lead_opt; lead_opt -> candidate; } end_dot Caption: Role of this compound in a typical drug discovery workflow.

Intermediate for Probing Biological Pathways

The synthesis of libraries based on the this compound core allows for the creation of chemical probes to investigate biological pathways. For example, naphthalene derivatives have been used to study pathways related to inflammation and cellular proliferation.[3] The defined structure of this compound allows for systematic modifications to probe interactions with specific proteins or enzymes.

Experimental Protocols

The following is a detailed, field-proven protocol for the synthesis of an aryl nitrile via palladium-catalyzed cyanation, adapted for the specific synthesis of this compound from its bromo-precursor.

Synthesis of this compound via Palladium-Catalyzed Cyanation

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Zinc cyanide is toxic if ingested or if it comes into contact with acid. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

-

Methyl 5-bromo-2-naphthoate (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-naphthoate, Zinc Cyanide, Palladium(II) Acetate, and dppf.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Conclusion

This compound is a high-value chemical intermediate with significant, yet underexplored, potential. Its synthesis is achievable through robust and scalable modern catalytic methods, primarily palladium-catalyzed cyanation. The presence of two distinct and chemically versatile functional groups on a privileged naphthalene scaffold makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

Title: Sandmeyer reaction - Wikipedia. Source: Wikipedia.

-

Title: The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Source: ResearchGate.

-

Title: Synthesis of Methyl 3-methoxy-2-naphthoate. Source: Organic Syntheses.

-

Title: 91804-23-8|this compound|BLD Pharm. Source: BLD Pharm.

-

Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: American Chemical Society.

-

Title: Sandmeyer reaction - L.S.College, Muzaffarpur. Source: L.S. College, Muzaffarpur.

-

Title: 91804-23-8 | this compound - Anax Laboratories. Source: Anax Laboratories.

-

Title: this compound CAS#: 91804-23-8 - ChemicalBook. Source: ChemicalBook.

-

Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Source: Master Organic Chemistry.

-

Title: Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. Source: Organic Syntheses.

-

Title: Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Source: Organic Chemistry Portal.

-

Title: Synthesis, DFT Calculations, and Biological Studies of New 2‐Cyano‐3‐(Naphthalene‐1‐yl) Acryloyl Amide Analogues as Anticancer Agents. Source: ResearchGate.

-

Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: National Institutes of Health.

-

Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Source: Royal Society of Chemistry.

-

Title: Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Source: Google Patents.

-

Title: 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Source: National Institutes of Health.

-

Title: Cyanation – Knowledge and References. Source: Taylor & Francis Online.

-

Title: Cyanation of aromatic halides. Source: Google Patents.

-

Title: Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Source: National Institutes of Health.

-

Title: A Comparative Analysis of the Biological Efficacy of Naphthalene-Based Compounds as Potential Therapeutic Agents. Source: BenchChem.

-

Title: Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem. Source: National Institutes of Health.

-

Title: Methyl 5-cyano-2-methylpentanoate | C8H13NO2 | CID 71391855 - PubChem. Source: National Institutes of Health.

-

Title: Methyl octahydro 5 5 dimethyl 2 naphthoate - Labshake. Source: Labshake.

-

Title: Synthesis of Methyl 6-hydroxy-2-naphthoate. Source: PrepChem.com.

-

Title: Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Source: BenchChem.

-

Title: Methyl 5-Cyano-2-hydroxy-benzate, CAS 84437-12-7 | SCBT. Source: Santa Cruz Biotechnology.

-

Title: Interpreting C-13 NMR Spectra. Source: Chemistry LibreTexts.

-

Title: 13C NMR Chemical Shift. Source: Oregon State University.

-

Title: 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Source: SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 91804-23-8|this compound|BLD Pharm [bldpharm.com]

- 6. anaxlab.com [anaxlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. 6-aminonaphthalene-1-carbonitrile | CAS#:91135-41-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of METHYL 5-CYANO-2-NAPHTHOATE, a key building block for researchers, scientists, and professionals in the field of drug development. With a molecular weight of 211.22 g/mol and the chemical formula C₁₃H₉NO₂, this bifunctional molecule holds significant potential in the synthesis of complex pharmaceutical agents. Its structure, incorporating both a nitrile and a methyl ester on a naphthalene scaffold, offers versatile reactivity for the construction of novel molecular architectures.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its behavior in various reaction conditions and are crucial for the development of robust and reproducible synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 211.22 g/mol | [1] |

| Molecular Formula | C₁₃H₉NO₂ | [1] |

| CAS Number | 91804-23-8 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | >98% (commercially available) | [1] |

| SMILES | O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is logically approached through a two-step sequence starting from the readily available 5-amino-2-naphthoic acid. This strategy leverages two classic and reliable reactions in organic synthesis: the Sandmeyer reaction to introduce the cyano group and the Fischer esterification to form the methyl ester. This pathway is both efficient and allows for the strategic installation of the key functional groups.

Sources

The Definitive Guide to the Structural Elucidation of METHYL 5-CYANO-2-NAPHTHOATE

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Context and Significance

METHYL 5-CYANO-2-NAPHTHOATE (CAS No. 91804-23-8) is a substituted naphthalene derivative.[1][2] Naphthalene-based structures are significant building blocks in medicinal chemistry and materials science, often serving as scaffolds for therapeutic agents or functional organic materials.[3] An unambiguous determination of the substitution pattern on the naphthalene core is paramount for understanding its structure-activity relationship (SAR), ensuring patentability, and meeting regulatory requirements.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It moves beyond simple data reporting to explain the underlying scientific rationale for each analytical choice, empowering researchers to develop robust, self-validating protocols for this and related molecular structures.

Molecular and Chemical Properties

A foundational understanding of the target molecule's properties is the first step in any analytical strategy.

| Property | Value | Source |

| CAS Number | 91804-23-8 | [1][2][4] |

| Molecular Formula | C₁₃H₉NO₂ | [2] |

| Molecular Weight | 211.22 g/mol | [1][2] |

| Chemical Class | Aromatic Nitrile, Carboxylic Ester | [4] |

The Analytical Workflow: A Multi-Pronged Strategy

Caption: A logical workflow for unambiguous structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and most critical step. Its primary purpose is to determine the accurate mass and, by extension, the molecular formula of the compound. This information provides the fundamental constraints for all subsequent spectroscopic analysis. For aromatic isomers, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be particularly useful for differentiation.[5]

Expected Results for this compound

-

Molecular Ion (M⁺•): A prominent peak at m/z 211.

-

High-Resolution MS (HRMS): An exact mass that corresponds to the molecular formula C₁₃H₉NO₂ (Calculated: 211.0633, allowing for differentiation from other potential formulas with the same nominal mass).

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (•OCH₃, -31 Da) to give a fragment at m/z 180, and the loss of the entire methoxycarbonyl group (•COOCH₃, -59 Da) to give a fragment at m/z 152.

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Rationale: The chromatographic separation ensures that the analyzed ion is from a pure compound, free of synthetic impurities.

-

-

Mass Spectrometry (Q-TOF or Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra. For MS/MS, set the precursor ion at m/z 211 and use a collision energy of 10-30 eV to induce fragmentation.[5]

-

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and definitive method for confirming the presence of specific functional groups.[6] The vibrational frequencies of bonds like C=O (ester), C≡N (nitrile), and C-O (ester), as well as aromatic C-H bonds, appear in highly characteristic regions of the spectrum.[7][8] This technique serves as a crucial cross-validation of the molecular formula determined by MS.

Expected Results for this compound

| Functional Group | Bond | Expected Absorption (cm⁻¹) | Vibration Type |

| Nitrile | C≡N | 2220 - 2240 | Stretch |

| Ester Carbonyl | C=O | 1715 - 1735 | Stretch |

| Aromatic Ring | C=C | 1500 - 1600 | In-ring Stretch |

| Ester C-O | C-O | 1100 - 1300 | Stretch |

| Aromatic C-H | C-H | 3000 - 3100 | Stretch |

Causality Note: The conjugation of the ester with the naphthalene ring is expected to shift the C=O stretch to a slightly lower wavenumber compared to a saturated aliphatic ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.

-

-

Data Processing: Perform an ATR correction if required by the software to produce a spectrum that more closely resembles a traditional transmission spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structure Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides the same information for carbon atoms.[9] For a substituted naphthalene system, analyzing the chemical shifts, integration, and coupling patterns (J-coupling) of the aromatic protons is the key to definitively establishing the substitution pattern.

Predicted NMR Data for this compound

¹H NMR (500 MHz, CDCl₃):

-

Naphthalene Protons (6H): Expected to appear in the range δ 7.5 - 8.8 ppm. The specific shifts and coupling patterns will be complex due to the disubstituted system. Protons adjacent to the electron-withdrawing cyano and ester groups will be shifted downfield.

-

Methyl Protons (3H): A sharp singlet is expected around δ 3.9 - 4.1 ppm.

¹³C NMR (125 MHz, CDCl₃):

-

Ester Carbonyl (C=O): δ 165 - 168 ppm.

-

Aromatic Carbons (10 C): δ 110 - 140 ppm. The two carbons directly attached to the substituents (C2 and C5) and the quaternary carbons of the ring junction will have distinct shifts.

-

Nitrile Carbon (C≡N): δ 115 - 120 ppm.

-

Methyl Carbon (-OCH₃): δ 52 - 55 ppm.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the sample is fully dissolved.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), which is critical for tracing the connectivity of the protons around the naphthalene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying the quaternary carbons and confirming the placement of the substituents by observing correlations from aromatic protons to the ester carbonyl and nitrile carbons.

-

Data Integration and Final Confirmation

Caption: Integration of multi-technique data for structure verification.

-

MS confirms the molecular formula as C₁₃H₉NO₂.

-

IR confirms the presence of the nitrile and ester functional groups required by the proposed structure.

-

¹H and ¹³C NMR confirm the number of unique protons and carbons , including the methyl ester and the disubstituted naphthalene core. The specific chemical shifts and coupling patterns observed in the aromatic region will match only the 5,2-substitution pattern, ruling out other isomers.

-

2D NMR (HMBC) provides the final, unambiguous proof, showing long-range correlations from specific aromatic protons to the ester carbonyl carbon (C2) and the nitrile carbon (C5), locking the substituents into their correct positions.

By following this rigorous, multi-faceted analytical workflow, researchers can achieve an unassailable structural elucidation of this compound, ensuring the scientific integrity required for advanced drug development and materials science applications.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. JOCPR, 8(5), 67-77. Retrieved from [Link]

-

Science. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]

-

Iraqi Journal of Science. (2025). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]

-

ResearchGate. (2025). Development of a Method for the Determination of Naphthalene and Phenanthrene in Workplace Air Using Diffusive Sampling and Thermal Desorption GC-MS Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-cyano-2-methylpentanoate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-cyano-2-methylbenzoate. PubChem. Retrieved from [Link]

- Google Patents. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Thompson Rivers University. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0272972). Retrieved from [Link]

-

SpectraBase. (n.d.). methyl (2E)-3-(5-chloro-2-thienyl)-2-cyano-2-propenoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl cyanoacetate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 2-naphthoate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

- Google Patents. (n.d.). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid.

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 5-cyanophthalide.

-

CiteSeerX. (n.d.). CASE via MS: Ranking Structure Candidates by Mass Spectra. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 91804-23-8|this compound|BLD Pharm [bldpharm.com]

- 5. jocpr.com [jocpr.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-naphthoate

Introduction: The Structural Elucidation of a Naphthoate Derivative

Methyl 5-cyano-2-naphthoate is a bifunctional aromatic molecule belonging to the naphthalene family. As a research chemical, its precise structural confirmation is paramount for its application in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectroscopic techniques employed to elucidate and verify the structure of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of spectroscopic data interpretation for complex organic molecules.

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The strategic placement of the cyano and methyl ester functionalities on the naphthalene core gives rise to distinct and predictable spectral features.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | d | 1H | H-1 |

| ~8.2 - 8.4 | d | 1H | H-4 |

| ~8.0 - 8.2 | dd | 1H | H-3 |

| ~7.8 - 8.0 | d | 1H | H-6 |

| ~7.6 - 7.8 | t | 1H | H-7 |

| ~7.4 - 7.6 | d | 1H | H-8 |

| ~4.0 | s | 3H | -OCH₃ |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the substituted naphthalene ring system. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1] The electron-withdrawing nature of the cyano and ester groups will generally deshield the protons, shifting them to a lower field (higher ppm). Protons on substituted naphthalenes can have complex coupling patterns.[2][3]

-

H-1 and H-8: These protons are in the peri positions and are often significantly deshielded due to anisotropic effects of the aromatic system.

-

H-3 and H-4: These protons are part of the same aromatic ring as the ester group and will exhibit characteristic ortho and meta couplings.

-

H-6 and H-7: These protons are on the other aromatic ring and are influenced by the cyano group.

-

-OCH₃: The methyl ester protons will appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~135 - 140 | Aromatic Quaternary Carbons |

| ~125 - 135 | Aromatic CH Carbons |

| ~118 | -C≡N (nitrile) |

| ~110 - 115 | Aromatic Quaternary Carbon (attached to CN) |

| ~52 | -OCH₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, which is invaluable for structural confirmation.

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 165-175 ppm.

-

Aromatic Carbons: The naphthalene ring will show a series of peaks in the aromatic region (120-140 ppm). The exact chemical shifts are influenced by the substituents.[4] Quaternary carbons (those without attached protons) will generally have weaker signals.

-

Nitrile Carbon: The carbon of the cyano group typically appears in the 115-125 ppm range.

-

Methyl Carbon: The methyl ester carbon is shielded and will be found in the upfield region, usually around 50-55 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the aromatic ring, the ester, and the nitrile groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1720 - 1700 | Strong, Sharp | C=O stretch (ester) |

| ~1600, 1480, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[5]

-

C≡N Stretch: The nitrile group has a very characteristic sharp absorption in the 2260-2210 cm⁻¹ region.[6][7] Its presence is a strong indicator of this functional group. Conjugation with the aromatic ring can slightly lower this frequency.[6]

-

C=O Stretch: The carbonyl group of the ester will produce a strong, sharp peak around 1720 cm⁻¹. This is one of the most easily recognizable bands in an IR spectrum.[8]

-

Aromatic C-H and C=C Stretches: The naphthalene ring will give rise to several absorptions. The C-H stretches appear just above 3000 cm⁻¹, and the C=C skeletal vibrations are seen as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the ester group results in a strong absorption in the 1300-1100 cm⁻¹ range.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Relative Intensity | Proposed Fragment |

| 211 | High | [M]⁺˙ (Molecular Ion) |

| 180 | Moderate | [M - OCH₃]⁺ |

| 152 | Moderate | [M - COOCH₃]⁺ |

| 126 | Moderate | [C₁₀H₆]⁺˙ (Naphthalene radical cation) |

Interpretation and Rationale:

The fragmentation of aromatic esters in mass spectrometry often follows predictable pathways.[9]

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[10] Its m/z value of 211 confirms the molecular formula C₁₃H₉NO₂.

-

Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion at m/z 180.[9][11]

-

Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the naphthalene ring and the ester group can result in a fragment at m/z 152.

-

Naphthalene Cation: Further fragmentation can lead to the loss of the cyano group, resulting in ions characteristic of the naphthalene core.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key nitrile and ester functional groups. Mass spectrometry verifies the molecular weight and provides further structural information through characteristic fragmentation patterns. This multi-technique approach ensures the unambiguous identification and characterization of this important research chemical, upholding the principles of scientific integrity and trustworthiness in chemical analysis.

References

-

GCMS Section 6.14 - Whitman People. Available at: [Link]

-

¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available at: [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]

-

Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes : r/chemistry - Reddit. Available at: [Link]

-

On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A ¹H NMR Study. Available at: [Link]

-

¹HNMR (300 MHz, CDCl₃) - The Royal Society of Chemistry. Available at: [Link]

-

¹H NMR spectra of naphthalene measured under different conditions. - ResearchGate. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available at: [Link]

-

interpretation of two sample infrared spectra - YouTube. Available at: [Link]

Sources

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Senior Application Scientist's Guide to the Synthesis of METHYL 5-CYANO-2-NAPHTHOATE from Methyl 5-bromo-2-naphthoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the Naphthonitrile Scaffold

The conversion of aryl halides to aryl nitriles is a cornerstone transformation in modern organic synthesis. The resulting nitrile functional group is not merely a molecular terminus; it is a versatile synthetic linchpin, readily convertible into valuable functionalities such as amines, carboxylic acids, aldehydes, and tetrazoles. This strategic importance is particularly pronounced in the synthesis of pharmaceutical intermediates and advanced materials.

METHYL 5-CYANO-2-NAPHTHOATE is a key building block whose rigid, planar naphthalene core, functionalized with both an electron-withdrawing cyano group and an ester moiety, makes it an attractive scaffold for designing molecules with specific electronic and steric properties. This guide provides an in-depth technical overview of its synthesis from the readily available precursor, methyl 5-bromo-2-naphthoate. We will move beyond a simple recitation of steps to explore the mechanistic rationale, process optimization, and critical safety considerations inherent in this transformation.

Mechanistic Foundations: The Challenge of Aryl Cyanation

The direct nucleophilic substitution of a bromide on an aromatic ring is energetically unfavorable due to the high energy of the Meisenheimer complex intermediate. Therefore, transition-metal catalysis is the indispensable tool for effecting this transformation under practical laboratory conditions. The two most prominent and field-proven methodologies rely on palladium and copper catalysis.

-

Palladium-Catalyzed Cyanation: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions.[1] The catalytic cycle, a well-established paradigm in cross-coupling chemistry, generally proceeds through three key stages:

-

Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-bromide bond of the starting material, forming a Pd(II) intermediate.

-

Transmetalation/Cyanide Exchange: The cyanide anion (from a source like KCN, NaCN, or Zn(CN)₂) displaces the bromide ligand on the palladium center. The efficiency of this step is often hindered by the propensity of cyanide to poison the palladium catalyst, a primary challenge in developing robust protocols.[1]

-

Reductive Elimination: The aryl and cyano groups are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst.

-

-

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): Historically, this reaction required harsh conditions (high temperatures, polar solvents) and stoichiometric amounts of copper(I) cyanide.[2] Modern advancements, however, have introduced ligand-accelerated protocols that utilize only catalytic amounts of a copper source. These "domino" reactions can involve an initial halide exchange (bromide to iodide) followed by cyanation, often proceeding under much milder conditions than the classic procedure.[2][3][4]

For this guide, we will focus on a palladium-catalyzed protocol, which represents a highly reproducible and adaptable method for synthesizing this compound.

Visualizing the Synthetic Transformation

The overall synthetic route is a direct displacement of the bromo substituent with a cyano group.

Caption: Overall reaction scheme for the cyanation.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is designed to be a self-validating system, where careful adherence to stoichiometry, atmosphere, and temperature control ensures high reproducibility.

Quantitative Data: Reagent Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (1 mmol scale) | Role |

| Methyl 5-bromo-2-naphthoate | C₁₂H₉BrO₂ | 265.10 | 1.0 | 265.1 mg | Substrate |

| Pd₂(dba)₃ | C₅₁H₄₂O₃P₂ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst Precursor |

| dppf | C₃₄H₂₈FeP₂ | 554.38 | 0.02 | 11.1 mg | Ligand |

| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.43 | 0.6 | 70.5 mg | Cyanide Source |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5 mL | Solvent |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with dry nitrogen or argon. This cycle is repeated three times to ensure an inert atmosphere.

-

Reagent Addition: To the flask, add methyl 5-bromo-2-naphthoate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).

-

Expertise & Experience: Using a sub-stoichiometric amount of zinc cyanide is common and effective. The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium catalyst and facilitate reductive elimination.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration).

-

Reaction Execution: The flask is sealed and immersed in a preheated oil bath at 120 °C. The reaction is stirred vigorously for 12-24 hours.

-

Trustworthiness: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or LC-MS by sampling a small aliquot from the reaction mixture.

-

-

Work-up and Extraction: After the reaction is complete (as indicated by the consumption of the starting material), the flask is allowed to cool to room temperature. The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble salts. The filtrate is transferred to a separatory funnel and washed sequentially with aqueous ammonium chloride and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the pure this compound.

Catalytic Cycle and Mechanistic Insight

The success of this synthesis hinges on the intricate dance of molecules around the palladium center. Understanding this cycle is key to troubleshooting and optimization.

Caption: Simplified Pd-catalyzed cyanation cycle.

Safety: The Non-Negotiable Priority

CAUTION: Cyanide salts, including zinc cyanide, are highly toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin.

-

Handling: All manipulations involving cyanide sources must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).

-

Quenching and Waste Disposal: Any residual cyanide in the reaction vessel or on lab equipment must be quenched before cleaning. A freshly prepared aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is effective for oxidizing cyanide to the much less toxic cyanate. All cyanide-containing waste must be disposed of according to institutional and environmental safety regulations.

Conclusion

The palladium-catalyzed cyanation of methyl 5-bromo-2-naphthoate is a robust and reliable method for the synthesis of this compound. By understanding the underlying catalytic mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can confidently produce this valuable synthetic intermediate. The insights provided in this guide are intended to empower scientists to not only execute this specific transformation but also to apply these principles to a broader range of synthetic challenges in their research and development endeavors.

References

-

Ren, Y., Liu, Z., Zhao, S., Tian, X., Wang, J., Yin, W., and He, S. (2008). A bio-inspired copper catalyst system for practical catalytic cyanation of aryl bromides. Synthesis, 2008(20), 3351-3355. Available at: [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]

-

Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 103-145). Wiley-VCH. Available at: [Link]

-

Weissman, S. A., Zewge, D., & Chen, C. (2005). A practical, ligand-free cyanation of aryl bromides. The Journal of Organic Chemistry, 70(4), 1508–1510. Available at: [Link]

-

Chatterjee, T., Dey, R., & Ranu, B. C. (2014). A ZnO-supported palladium(0) nanoparticle catalyst has been applied for the efficient cyanation of a variety of functionalized aryl bromides and activated aryl chlorides with K4[Fe(CN)6] as benign cyanide source. The Journal of Organic Chemistry, 79(12), 5875-5879. Available at: [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205. Available at: [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of METHYL 5-CYANO-2-NAPHTHOATE: A Technical Guide to Core Starting Materials and Synthetic Strategies

Introduction

Methyl 5-cyano-2-naphthoate is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its rigid, disubstituted naphthalene scaffold makes it a valuable building block for molecules with specific steric and electronic properties. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several starting materials. The most direct and industrially scalable approach commences with the readily available 2-naphthoic acid. This strategy involves a three-step sequence: electrophilic bromination, cyanation of the resulting aryl bromide, and finally, esterification of the carboxylic acid. An alternative, though potentially more complex, route can be envisioned starting from 5-amino-2-naphthol, which would require a Sandmeyer reaction to introduce the bromo substituent, followed by transformations to install the carboxyl and cyano functionalities.

This guide will focus on the more direct pathway from 2-naphthoic acid, as it offers a more convergent and efficient synthesis. Two primary sequences from the key intermediate, 5-bromo-2-naphthoic acid, will be detailed:

-

Route A: Bromination -> Cyanation -> Esterification

-

Route B: Bromination -> Esterification -> Cyanation

The choice between these two routes can depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps and the ease of purification of the intermediates.

Core Starting Material: 2-Naphthoic Acid

2-Naphthoic acid is the logical and cost-effective starting point for the synthesis of this compound. Its commercial availability and the well-established chemistry of electrophilic aromatic substitution on the naphthalene ring system make it an ideal precursor.

Synthetic Workflow and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the bromination of 2-naphthoic acid, followed by two divergent pathways for cyanation and esterification.

Step 1: Bromination of 2-Naphthoic Acid to 5-Bromo-2-naphthoic Acid

The introduction of a bromine atom onto the naphthalene ring is achieved through electrophilic aromatic substitution. The directing effects of the deactivating carboxylic acid group at the 2-position favor substitution on the other ring, with the 5- and 8-positions being the most likely sites. Under controlled conditions, the 5-bromo isomer can be obtained as the major product. A common method for this transformation is the use of bromine in a suitable solvent like acetic acid[1].

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours[1].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining bromine.

-

Dry the crude 5-bromo-2-naphthoic acid. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

Route A: Cyanation followed by Esterification

This pathway prioritizes the introduction of the cyano group before the esterification of the carboxylic acid.

Step 2A: Cyanation of 5-Bromo-2-naphthoic Acid to 5-Cyano-2-naphthoic Acid (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classic method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide[2][3]. This reaction typically requires high temperatures and a polar aprotic solvent such as N,N-dimethylformamide (DMF)[4].

Experimental Protocol:

CAUTION: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-naphthoic acid and copper(I) cyanide (CuCN).

-

Add dry, degassed N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and stir vigorously for the time required for the reaction to go to completion (monitor by TLC)[4].

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and ammonia to decompose the copper salts and facilitate workup[4].

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-cyano-2-naphthoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3A: Esterification of 5-Cyano-2-naphthoic Acid to this compound (Fischer Esterification)

The final step in this route is the Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst[5][6].

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-cyano-2-naphthoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Route B: Esterification followed by Cyanation

This alternative pathway involves protecting the carboxylic acid as a methyl ester before introducing the cyano group.

Step 2B: Esterification of 5-Bromo-2-naphthoic Acid to Methyl 5-bromo-2-naphthoate

Similar to Step 3A, this is a Fischer esterification reaction.

Experimental Protocol:

-

In a round-bottom flask, suspend 5-bromo-2-naphthoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-bromo-2-naphthoate, which can be purified by recrystallization or column chromatography if necessary[7].

Step 3B: Cyanation of Methyl 5-bromo-2-naphthoate to this compound (Palladium-Catalyzed Cyanation)

Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the Rosenmund-von Braun reaction. Various palladium catalysts and cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides[8][9].

Experimental Protocol:

CAUTION: While less acutely toxic than other cyanide sources, zinc cyanide is still hazardous and should be handled with care in a well-ventilated fume hood.

-

To a reaction vessel, add methyl 5-bromo-2-naphthoate, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a dry, degassed polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMAc).

-

Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble palladium and zinc salts.

-

Wash the filtrate with aqueous ammonia or EDTA solution to remove any remaining metal salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude this compound by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic Route A: Bromination -> Cyanation -> Esterification.

Caption: Synthetic Route B: Bromination -> Esterification -> Cyanation.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Reference |

| 1 | Bromination | 2-Naphthoic Acid | Br₂, Acetic Acid | Acetic Acid | Reflux | Moderate to Good | [1] |

| 2A | Cyanation | 5-Bromo-2-naphthoic Acid | CuCN | DMF | 140-150°C | Good | [4] |

| 3A | Esterification | 5-Cyano-2-naphthoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | High | [5][6] |

| 2B | Esterification | 5-Bromo-2-naphthoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | High | [7] |

| 3B | Cyanation | Methyl 5-bromo-2-naphthoate | Pd catalyst, Zn(CN)₂ | DMF/DMAc | 80-120°C | Good to High | [8][9] |

Conclusion